molecular formula C5H8O5 B066122 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one CAS No. 179091-67-9

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one

Cat. No.: B066122
CAS No.: 179091-67-9
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

D-Ribonolactone is intended for scientific research and development and is not for use in humans or animals . It is not classified as a hazardous substance .

Future Directions

D-Ribonolactone is a versatile synthetic precursor of biologically relevant scaffolds . It has been used in the synthesis of C-nucleosides, which have gained renewed interest due to their antiviral activity . The use of benzylidene as a ribonolactone protecting group useful in the synthesis of C-purine nucleosides analogues has been investigated .

Chemical Reactions Analysis

Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-Ribonolactone acts as an inhibitor of β-galactosidase in Escherichia coli, with a Ki of 26 mM . The inhibition mechanism involves binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition can be utilized in various biochemical assays and research applications.

Properties

IUPAC Name

3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863521
Record name 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-08-3
Record name D-Ribonolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
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Reactant of Route 5
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Reactant of Route 6
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